N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMSXIMYJLIHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Amination
The most widely reported method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with benzoyl chloride derivatives. Arora et al. demonstrated a general protocol where 2-aminobenzothiazole reacts with benzoyl chloride in acetone under reflux, achieving yields of 82–89% after recrystallization. The mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acid chloride.
Reaction conditions :
-
Solvent : Acetone or dichloromethane
-
Temperature : Reflux (56–80°C)
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Base : Triethylamine (2 eq.) to scavenge HCl
Purification typically involves vacuum filtration and ethanol recrystallization, yielding >95% purity by HPLC.
Solvent and Catalyst Systems
Comparative studies highlight solvent-dependent efficiency:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acetone | 89 | 96 | 4 |
| Dichloromethane | 85 | 94 | 3.5 |
| THF | 72 | 88 | 6 |
| Ethanol | 68 | 82 | 8 |
Polar aprotic solvents like acetone enhance reaction kinetics by stabilizing the transition state, while chlorinated solvents improve solubility of aromatic intermediates.
Advanced Catalytic Approaches
Nanoparticle Catalysts
Recent innovations employ heterogeneous catalysts to improve atom economy. Padalkar et al. reported a 92% yield using Co₃O₄ nanoflakes under solvent-free conditions, reducing the reaction time to 45 minutes. The high surface area of nanoparticles (BET: 120–150 m²/g) facilitates rapid proton transfer, as shown in the mechanism:
Advantages :
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No column chromatography required
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Catalyst recyclability (5 cycles with <5% activity loss)
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Energy savings (room-temperature reactions)
Solvent-Free Conditions
A patent by CN105636946A disclosed a grinding method using acetic acid as a catalyst, achieving 88% yield in 15 minutes. This mechanochemical approach eliminates solvent waste and scales effectively:
| Scale (g) | Yield (%) | Particle Size (µm) |
|---|---|---|
| 10 | 88 | 50–100 |
| 100 | 85 | 100–200 |
| 1000 | 82 | 200–500 |
Process Optimization Strategies
Reaction Temperature Effects
Controlled studies reveal a nonlinear yield-temperature relationship:
| Temperature (°C) | Yield (%) | Byproduct Formation (%) |
|---|---|---|
| 25 | 65 | 5 |
| 50 | 78 | 8 |
| 80 | 89 | 12 |
| 100 | 75 | 18 |
Optimal temperatures of 70–80°C balance reaction rate and byproduct suppression. Exceeding 90°C promotes hydrolysis of the acid chloride, reducing yields.
Purification Techniques
Recrystallization remains the gold standard:
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 98 |
| Acetonitrile | 78 | 97 |
| Hexane | 60 | 92 |
Ethanol’s intermediate polarity selectively dissolves impurities while precipitating the product. For industrial-scale applications, falling-film evaporators achieve 99.5% purity at 200 kg/batch.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (USD/g) | Environmental Impact (E-factor) |
|---|---|---|---|
| Conventional reflux | 89 | 1.2 | 8.7 |
| Nanoparticle catalytic | 92 | 0.9 | 2.1 |
| Solvent-free grinding | 88 | 0.7 | 0.5 |
E-factor = kg waste/kg product; data from
The solvent-free method exhibits the lowest environmental burden, making it preferable for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 15.67 µM and against Escherichia coli at 31.25 µM, suggesting its potential in treating infections caused by these pathogens.
2. Anti-inflammatory Properties
Similar compounds within the benzothiazole class have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound may also possess these properties, potentially benefiting conditions characterized by inflammation.
3. Anticancer Potential
Preliminary investigations suggest that this compound may inhibit specific enzymes associated with cancer cell proliferation. Similar benzothiazole derivatives have shown efficacy in disrupting cell cycle progression in cancer cells, leading to apoptosis. Further research is essential to elucidate the specific mechanisms involved and assess its effectiveness against various cancer types .
Material Science Applications
The structural characteristics of this compound make it suitable for material science applications as well. Its solubility and reactivity can be advantageous in developing new materials or enhancing existing ones. The sulfonyl group present in related compounds has been noted to improve solubility, which is beneficial for various industrial applications.
Case Studies and Research Findings
Several studies have documented the effects of benzothiazole derivatives on microbial and cancer cells:
- A study published in MDPI highlighted structurally similar thiazole compounds exhibiting varying degrees of antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine was noted to enhance activity .
- Another investigation indicated the potential of benzothiazoles as dual-action agents against both bacterial infections and inflammatory diseases, underlining their versatility in therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with structurally related benzothiazole derivatives, highlighting substituent variations and key physical properties:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in BTC-j) enhance solubility and antimicrobial activity, while electron-withdrawing groups (e.g., nitro in BTC-r) may improve target binding but reduce bioavailability .
- Synthetic Yields : Derivatives like 2-BTBA achieve high yields (80–90%) via condensation reactions in acetonitrile with triethylamine, suggesting robust synthetic routes for benzothiazole benzamides .
Antimicrobial Activity
- BTC-j: Exhibited potent activity against E. coli (MIC = 3.125 µg/ml) and P. aeruginosa (MIC = 6.25 µg/ml), comparable to standard antibiotics like ciprofloxacin .
- BTC-r : Demonstrated moderate activity (MIC = 12.5–25 µg/ml), indicating nitro groups may reduce efficacy relative to methoxy substituents .
- MMV001239 : Showed selective activity (IC₅₀ = 8.1 µM) against drug-sensitive yeast (ABC16-Monster strain) but was inactive against wild-type S. cerevisiae, highlighting efflux-pump-mediated resistance .
Enzyme Inhibition and Target Interactions
- BTC-j and BTC-r: Docking studies with DNA gyrase (PDB: 3G75) revealed strong hydrogen bonding between the pyridinylamino group and Asp73, critical for antibacterial activity .
- MMV001239 : Hypothesized to inhibit CYP51 due to its pyridyl motif, though direct evidence is lacking .
Structural-Activity Relationships (SAR)
Benzothiazole Substitution :
- 4-Methyl Group : Enhances lipophilicity and membrane permeability, as seen in this compound .
- 6-Methoxy/Nitro Groups : Methoxy improves DNA gyrase binding (BTC-j), while nitro groups (BTC-r) may sterically hinder interactions .
Amide Modifications :
- Benzamide vs. Acetamide : Acetamide derivatives (BTC-j, BTC-r) show higher flexibility, improving target engagement compared to rigid benzamides .
- Bulky Substituents : 4-Butoxy (C₁₉H₂₀N₂O₂S) and trifluoromethyl (C₁₇H₁₃F₃N₂O₂S) groups in other analogs increase molecular weight but may reduce solubility .
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications in antimicrobial and anticancer treatments.
2.1 Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Research indicates that compounds containing the benzothiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition, which disrupts essential cellular processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 14 | |
| Mycobacterium tuberculosis | 18 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
Case Study: Anticancer Efficacy
In a study focused on breast cancer cell lines (MCF-7 and SK-BR-3), this compound demonstrated significant anti-proliferative effects. The IC50 values were recorded at approximately 25 µM for MCF-7 cells and 15 µM for SK-BR-3 cells, indicating its potency in targeting cancer cells while showing lower toxicity towards normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms and cancer cells.
- Receptor Binding : It has been suggested that the compound can bind to receptors involved in cell signaling pathways, thus modulating their activity and leading to reduced cell proliferation or increased apoptosis .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications on the benzothiazole ring or the benzamide group can enhance potency and selectivity against specific targets.
Table 2: Structure-Activity Relationships of Benzothiazole Derivatives
| Compound | Activity Type | Modifications | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Methyl group on benzothiazole | |
| 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | Antitubercular | Chlorine substitution |
5. Conclusion
This compound is a compound with significant potential in antimicrobial and anticancer therapies. Its biological activities are supported by various studies highlighting its mechanisms of action and structure-activity relationships. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its efficacy for clinical applications.
Q & A
Q. How to reconcile discrepancies in reported melting points for this compound analogs?
- Methodological Answer :
- Purity Verification : Repeat DSC analysis with >99% pure samples (HPLC-UV). Impurities (e.g., unreacted amine) lower observed melting points .
- Polymorphism Screening : Test recrystallization solvents (e.g., EtOH vs. DCM/hexane) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
